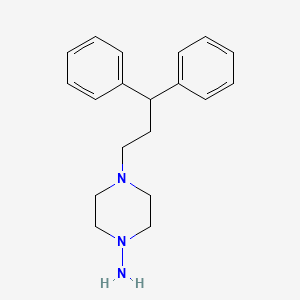

4-(3,3-Diphenylpropyl)piperazin-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(3,3-diphenylpropyl)piperazin-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3/c20-22-15-13-21(14-16-22)12-11-19(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,19H,11-16,20H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYZVBXKYAWTADC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCC(C2=CC=CC=C2)C3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Pharmacological Activities and Mechanisms of Action in Vitro and Non Human in Vivo Studies

Chemokine Receptor Modulation

CCR5 Antagonism

The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor that plays a significant role in the immune system. It is also a critical co-receptor utilized by the most common strains of HIV-1 to enter host cells, primarily T-cells. nih.gov Antagonism of this receptor blocks the conformational changes required for the fusion of the viral and cellular membranes, thereby preventing infection.

Compounds structurally related to 4-(3,3-diphenylpropyl)piperazin-1-amine, specifically those containing a 1-(3,3-diphenylpropyl)-piperidinyl moiety, have been identified as CCR5 receptor antagonists. researchgate.net The piperazine (B1678402) and piperidine (B6355638) rings are common scaffolds in the development of CCR5 antagonists. nih.govnih.gov The mechanism of these antagonists is often allosteric and non-competitive, meaning they bind to a site on the receptor distinct from the natural ligand binding site. nih.govresearchgate.net This binding stabilizes a conformation of the CCR5 receptor that is not recognized by the HIV-1 surface glycoprotein (B1211001) gp120, effectively preventing the virus from docking with and entering the cell. nih.gov Research into piperazine-based CCR5 antagonists has led to the development of potent and selective inhibitors. nih.govnih.gov

Inhibition of HIV-1 Entry (CCR5-mediated)

The antagonism of the CCR5 receptor directly translates to the inhibition of HIV-1 entry into host cells. nih.gov For CCR5-tropic (R5) strains of HIV-1, this blockade is a primary mechanism for preventing viral replication. Several potent piperazine-based CCR5 antagonists have been developed as inhibitors of HIV-1 entry and replication. nih.gov The development of compounds such as Sch-417690 (vicriviroc), which features a piperazine core, demonstrates the viability of this chemical class for potent anti-HIV-1 activity. nih.govebi.ac.uk These agents act as entry inhibitors, an important class of antiretroviral drugs that prevent the virus from beginning its life cycle within the host cell. mdpi.com

Opioid Receptor Activity

μ Opioid Receptor (MOR) Agonism in Analogs

The μ opioid receptor (MOR) is the primary biological target for most opioid analgesics and is central to their pain-relieving effects. nih.gov While many piperazine derivatives act as opioid receptor antagonists, structural modifications can lead to MOR agonist activity. nih.govcancer.gov The development of MOR agonists aims to produce potent analgesics, potentially with fewer side effects than existing opioids like morphine and fentanyl. cancer.gov Research into novel MOR agonists has explored various chemical scaffolds to optimize potency and reduce adverse effects such as respiratory depression and dependence. cancer.gov While direct studies on MOR agonism for this compound are not prevalent, the broader class of 4-substituted piperidines and piperazines has been investigated for creating ligands with mixed profiles, such as MOR agonism combined with delta opioid receptor (DOR) antagonism, a strategy aimed at reducing negative side effects. researchgate.net

Radioligand Binding Affinity Assays in Vitro

Radioligand binding assays are crucial in vitro tools used to determine the affinity of a compound for a specific receptor. In the context of opioid receptors, these assays measure how strongly a compound binds to MOR, DOR, and KOR (kappa opioid receptor).

Studies on a series of 1-substituted 4-(3-hydroxyphenyl)piperazines, which are structural analogs, have shown that these compounds can act as pure opioid receptor antagonists with high affinity. nih.gov For instance, N-phenylpropyl substituted (3S)-3-methyl-4-(3-hydroxyphenyl)piperazine demonstrates low nanomolar potencies at all three primary opioid receptors in a [³⁵S]GTPγS functional assay, which measures the receptor-mediated G-protein activation. nih.gov The results from these assays indicate that while the core piperazine structure is a versatile scaffold, specific substitutions heavily influence whether the compound acts as an agonist or an antagonist. nih.govnih.gov

| Opioid Receptor | Ke (nM) |

|---|---|

| μ (MOR) | 1.01 |

| δ (DOR) | 6.99 |

| κ (KOR) | 1.57 |

Data sourced from a study on 1-substituted 4-(3-hydroxyphenyl)piperazines, which are pure opioid receptor antagonists. The Ke value represents the equilibrium dissociation constant of the antagonist, with lower values indicating higher binding affinity. nih.gov

Anticancer Activity

In Vitro Antiproliferative Activity against Cancer Cell Lines

The piperazine moiety is a common structural feature in many compounds investigated for anticancer properties. unipa.itnih.govresearchgate.net Derivatives of piperazine have demonstrated a broad range of antiproliferative activities against various human cancer cell lines.

Specifically, 1-benzhydrylpiperazine (B193184) derivatives, which are structurally similar to this compound due to the diphenyl moiety, have been synthesized and evaluated for their antiproliferative effects. nih.gov These compounds have shown interesting growth inhibitory effects against multiple cancer cell lines. nih.gov The mechanism often involves inducing apoptosis (programmed cell death) and causing cell cycle arrest, which halts the proliferation of cancer cells. nih.govijpsr.com The cytotoxic effects of various novel piperazine derivatives have been documented against breast, colon, lung, and pancreatic cancer cell lines, among others. researchgate.netijpsr.comnih.gov

| Compound Class/Analog | Cancer Cell Line | Observed Activity | Reference |

|---|---|---|---|

| 1-Benzhydrylpiperazine derivatives | MCF-7 (Breast), HepG-2 (Liver), HeLa (Cervix), HT-29 (Colon) | Growth inhibitory effects | nih.gov |

| 4-(benzo unipa.itresearchgate.netdioxol-5-ylmethyl) piperazine amide derivative | MDA-MB-231 (Breast) | IC50 = 11.3 µM; Induces apoptosis; Blocks cell cycle in G0/G1 | ijpsr.com |

| Piperazinyl-linked Quinolinequinones (QQ1) | ACHN (Renal) | IC50 = 1.55 µM; Induces cell cycle arrest | nih.gov |

| 4-Piperazinylquinolines (Compound 8c) | UO-31 (Renal) | Growth Percentage = 7% | unipa.it |

| 7-Piperazin-substituted Oxazolo-Pyrimidines | K-562 (Leukemia) | GI50 in range of 0.2−2.0 μM | derpharmachemica.com |

This table summarizes findings for different classes of piperazine-containing compounds against various cancer cell lines. IC50 is the half-maximal inhibitory concentration. GI50 is the concentration causing 50% growth inhibition.

Cell Cycle Arrest Induction

The piperazine nucleus is a core component of many compounds investigated for their anticancer properties, with cell cycle arrest being a frequently observed mechanism of action. ijpsr.comresearchgate.net For instance, certain dispiropiperazine derivatives have been shown to induce cell cycle arrest at the G2/M phase in human cancer cell lines. nih.govresearchgate.net Another study on a novel piperazine amide derivative found that it could block the cell cycle in the G0/G1 stage in MDA-MB-231 breast cancer cells. ijpsr.com

However, specific studies detailing the ability of this compound to induce cell cycle arrest are not available in the current scientific literature. While the broader class of piperazine-containing molecules shows significant activity in this area, direct experimental evidence for this specific compound is lacking.

In Vivo Anticancer Activity in Non-Human Models

The therapeutic potential of piperazine derivatives has been explored in various non-human models of cancer. nih.govnih.gov For example, novel vindoline–piperazine conjugates have demonstrated significant antiproliferative effects, with some derivatives showing potent activity against breast cancer and non-small cell lung cancer cell lines in the NCI60 screen. mdpi.com These findings often lead to further investigation in animal models to assess in vivo efficacy.

Despite the promising anticancer activities observed in the broader class of piperazine derivatives, there is currently no published research specifically documenting the in vivo anticancer activity of this compound in non-human models.

Investigating Potential Molecular Targets (e.g., Signal Peptidase)

Research into the precise molecular targets of piperazine derivatives is a key area of drug discovery. While various targets have been identified for different analogues, information regarding the interaction of this compound with specific molecular targets such as signal peptidase is not documented in the available scientific literature.

Antimicrobial Activities (e.g., Antibacterial, Antiparasitic)

The piperazine moiety is a well-established pharmacophore in the development of antimicrobial agents. apjhs.com Its derivatives have been synthesized and evaluated against a wide range of pathogens. nih.gov

Activity against Bacterial Strains

Numerous studies have demonstrated that substituted piperazine derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govijcmas.com For example, various synthesized series of piperazine compounds have shown efficacy against strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. nih.govnih.gov The mechanism can involve targeting the bacterial cytoplasmic membrane, leading to the leakage of intracellular components and cell death. nih.gov

While the piperazine class is known for these properties, specific data quantifying the minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC) of this compound against specific bacterial strains have not been reported.

Interaction with Parasitic Enzymes (e.g., Trypanothione Reductase)

Trypanothione reductase (TryR) is a crucial enzyme for the survival of trypanosomatid parasites and a validated drug target, as it is absent in humans. scienceopen.comnih.gov Several piperazine-containing compounds have been investigated as inhibitors of this enzyme. nih.gov

Specific research into this compound's direct interaction with TryR is limited. However, studies on structurally related fragments provide valuable insights. A key structural component, 1-(3-phenylpropyl)piperazine , was tested for its ability to inhibit TryR. scienceopen.com This fragment demonstrated a measurable inhibitory effect on the enzyme. scienceopen.com Another related, more complex molecule, 1-(2-(benzhydryloxy)ethyl)-4-(3-phenylpropyl)piperazine , also showed inhibitory activity against TryR. scienceopen.com These findings suggest that the 3-phenylpropyl piperazine moiety may play a role in binding to and inhibiting this parasitic enzyme. scienceopen.com

| Compound | IC₅₀ against TryR (µM) | Reference |

|---|---|---|

| 1-(3-phenylpropyl)piperazine | 34.5 ± 3.8 | scienceopen.com |

| 1-(2-(benzhydryloxy)ethyl)-4-(3-phenylpropyl)piperazine | 10.9 ± 0.7 | scienceopen.com |

Histamine (B1213489) Receptor Modulation

The piperazine scaffold is a common feature in many compounds that modulate histamine receptors. nih.govmdpi.com Derivatives have been developed as potent antagonists for both the histamine H1 and H3 receptors. nih.govnih.gov For instance, certain 4-(diphenylmethyl)-1-piperazine derivatives have been found to be potent in vitro histamine H1-receptor antagonists. nih.gov Similarly, other analogues have been identified as non-imidazole histamine H3 receptor antagonists. mdpi.com

Currently, there are no specific studies in the scientific literature that evaluate the activity of this compound as a modulator of histamine receptors. Its structural similarity to known antihistamines suggests potential activity, but this has not been experimentally confirmed.

Significance of the 3,3 Diphenylpropyl Moiety in Pharmacophore Design

A pharmacophore is defined as the collection of steric and electronic features necessary for a molecule to interact with a specific biological target and elicit a response. wikipedia.org The 3,3-diphenylpropyl moiety, a structural component of 4-(3,3-diphenylpropyl)piperazin-1-amine, contributes significantly to a molecule's pharmacophoric profile, primarily through its steric bulk and hydrophobicity.

This group is a derivative of diphenylmethane, also known as the benzhydryl group. chemicalbull.comontosight.ai The two phenyl rings create a large, non-polar surface area that can engage in favorable hydrophobic, pi-pi stacking, or van der Waals interactions within a receptor's binding pocket. The stability conferred by the delocalized electrons of the two phenyl rings makes it a robust structural component. nih.gov

The 3,3-diphenylpropylamine (B135516) framework is found in several pharmacologically active compounds. For instance, it forms the core of prenylamine, a compound investigated as a coronary vasodilator. nih.gov Derivatives containing this moiety have also been explored for their effects on the cardiovascular system and as local anesthetics. nih.gov Furthermore, the structural motif is present in potent and peripherally restricted mu opioid agonists, which have been developed for their antihyperalgesic activity without central nervous system side effects. mdpi.com The presence of this bulky, lipophilic group is crucial for the affinity of these compounds to their respective targets, highlighting its importance in the design of new therapeutic molecules.

Overview of Known Research Paradigms for Analogous Compounds

Established Synthetic Routes for the Piperazine Core

The piperazine ring is a common scaffold in pharmacologically active molecules. Its synthesis and functionalization are well-established, with several key methods employed to introduce substituents onto the nitrogen atoms.

Alkylation Reactions for N-Substitution

Direct N-alkylation of the piperazine ring is a fundamental approach for introducing the 3,3-diphenylpropyl group. This typically involves the reaction of piperazine or a mono-substituted piperazine with a suitable alkylating agent, such as a 3,3-diphenylpropyl halide. A significant challenge in the direct alkylation of unsubstituted piperazine is controlling the degree of substitution, as the reaction can readily lead to a mixture of mono- and di-alkylated products.

To achieve mono-alkylation with greater selectivity, one of the nitrogen atoms of the piperazine ring is often protected with a group like tert-butoxycarbonyl (Boc). This strategy ensures that alkylation occurs at the unprotected nitrogen. Following the introduction of the desired substituent, the protecting group can be removed under acidic conditions. The use of a large excess of piperazine can also favor mono-alkylation. Reaction conditions for N-alkylation often involve a base, such as potassium carbonate, in a suitable solvent like acetonitrile (B52724) or acetone. For instance, the synthesis of 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride has been achieved by reacting 1-(3-chlorophenyl)piperazine (B195711) hydrochloride with 1-bromo-3-chloropropane. google.comnih.gov

| Reactants | Reagents & Conditions | Product | Yield | Reference |

| 1-(3-chlorophenyl)piperazine hydrochloride, 1-bromo-3-chloropropane | 25% NaOH, H2O, Acetone, 0-10°C then RT | 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride | 65% | google.com |

| 1-(3-chlorophenyl)piperazine hydrochloride, 1-bromo-3-chloropropane | TBAB, K2CO3, Acetonitrile/DMF, Microwave | 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride | - | nih.gov |

Amidation and Ureidation Strategies

Amidation of the piperazine core is another key strategy for derivatization. This involves the reaction of a piperazine derivative with a carboxylic acid or its activated form (e.g., an acyl chloride) to form an amide linkage. Coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt) are commonly used to facilitate the reaction between a carboxylic acid and the piperazine nitrogen. As with alkylation, the use of a mono-protected piperazine, such as 1-Boc-piperazine, is a common strategy to ensure mono-amidation. nih.gov

Ureidation, the formation of a urea (B33335) linkage, can be achieved by reacting the piperazine with an isocyanate or a carbamoyl (B1232498) chloride. These reactions provide access to a diverse range of analogs with potentially different biological activities.

| Piperazine Derivative | Reactant | Coupling Agents/Conditions | Product Type | Reference |

| 1-Boc-piperazine | 3-acetyl-18β-glycyrrhetinic acid | - | Piperazinyl amide | nih.gov |

| Substituted piperazine | Benzoic or cinnamic acids | EDC, HOBt, DCM or DMF | Aryl piperazine amides | rsc.org |

Reductive Amination Approaches

Reductive amination is a versatile method for the N-substitution of piperazines. This reaction involves the condensation of a piperazine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN). quora.comacs.org This method is often preferred over direct alkylation due to its milder reaction conditions and reduced likelihood of over-alkylation. For the synthesis of this compound analogs, a suitably functionalized piperazine could be reacted with 3,3-diphenylpropanal. The synthesis of various N,N'-disubstituted piperazines has been successfully achieved through reductive amination. nih.gov

Synthesis of the 3,3-Diphenylpropyl Scaffold

The 3,3-diphenylpropyl moiety is the other critical component of the target molecule. Its synthesis can be achieved through several routes, starting from commercially available precursors.

Formation of the Diphenylpropyl Amine

One common method for the synthesis of the 3,3-diphenylpropylamine (B135516) scaffold begins with cinnamonitrile (B126248) and benzene. A Friedel-Crafts alkylation reaction between these starting materials yields 3,3-diphenylpropionitrile. google.com This intermediate is then subjected to catalytic hydrogenation, often using Raney nickel or palladium on carbon, to reduce the nitrile group to a primary amine, yielding 3,3-diphenylpropylamine. google.comnih.gov This amine can then be further functionalized, for example, by reaction with an aldehyde to form a Schiff base, followed by methylation and hydrolysis to yield N-methyl-3,3-diphenylpropylamine. google.com

An alternative approach involves starting from phenylpropionic acid. Esterification followed by N-methylation can also lead to N-methyl-3,3-diphenylpropylamine. scbt.com

| Starting Materials | Key Steps | Intermediate/Product | Reference |

| Cinnamonitrile, Benzene | Friedel-Crafts alkylation, Catalytic hydrogenation | 3,3-Diphenylpropylamine | google.com |

| 3,3-Diphenylpropionitrile | Catalytic hydrogenation (Raney Ni, NH₃, H₂) | 3,3-Diphenylpropylamine | nih.gov |

| Phenylpropionic acid | Esterification, N-methylation | N-methyl-3,3-diphenylpropylamine | scbt.com |

Functionalization of the Alkane Chain

The functionalization of the propyl alkane chain of the 3,3-diphenylpropyl scaffold allows for the introduction of various chemical groups, which can modulate the physicochemical properties and biological activity of the final compound. While direct C-H functionalization of the alkane chain can be challenging, the synthesis of analogs with a functionalized chain is often achieved by using appropriately substituted starting materials.

For example, the synthesis of 1-[(3,3-diphenylpropyl)methylamino]-2-methyl-2-propanol, an intermediate for some pharmaceutical compounds, incorporates a hydroxyl group on a branched chain attached to the nitrogen of the 3,3-diphenylpropylamine core. The synthesis of such functionalized analogs typically involves multi-step sequences where the desired functionality is introduced early in the synthetic route.

Coupling Strategies for Compound Assembly

The assembly of analogs based on the this compound core often relies on the formation of stable covalent bonds, most commonly amide linkages. This process involves the reaction of the primary amine on the piperazine ring with a carboxylic acid. However, the direct condensation of a carboxylic acid and an amine is generally inefficient and requires high temperatures. luxembourg-bio.com To overcome this, the carboxylic acid must first be "activated" to make it more electrophilic and susceptible to nucleophilic attack by the amine. luxembourg-bio.comfishersci.co.uk

General Procedures for Linkage

The most common method for forming a linkage with the 1-amine group of a piperazine derivative is through an amide coupling reaction. hepatochem.com This involves a two-step process that can be performed in a single pot. hepatochem.com

Activation of the Carboxylic Acid : The carboxylic acid is reacted with a coupling reagent to form a highly reactive intermediate. This intermediate is more susceptible to nucleophilic attack than the original carboxylic acid. fishersci.co.ukhepatochem.com

Nucleophilic Attack by the Amine : The amine group of the piperazine derivative attacks the activated carboxylic acid intermediate, forming a tetrahedral intermediate which then collapses to form the stable amide bond and a byproduct derived from the activating reagent. luxembourg-bio.comwikipedia.org

This fundamental reaction pathway is central to creating a wide array of derivatives, where different carboxylic acids can be coupled to the piperazine core to explore structure-activity relationships.

Utilization of Activating Reagents in Coupling Reactions

A variety of activating reagents, also known as coupling reagents, are employed to facilitate amide bond formation with high efficiency and minimal side reactions. researchgate.net The choice of reagent can depend on the complexity of the substrates, desired reaction conditions, and the need to avoid side reactions like racemization. luxembourg-bio.compeptide.com

Carbodiimides are among the most widely used classes of coupling reagents. wikipedia.orgnih.gov They react with a carboxylic acid to form a highly reactive O-acylisourea intermediate. luxembourg-bio.comfishersci.co.uk This intermediate can then react with an amine to form the desired amide. wikipedia.org

Common carbodiimide (B86325) reagents include:

N,N'-Dicyclohexylcarbodiimide (DCC) : One of the first developed carbodiimides, it is highly effective. However, its byproduct, dicyclohexylurea (DCU), is poorly soluble in many organic solvents, which can complicate product purification. wikipedia.orgpeptide.com

Diisopropylcarbodiimide (DIC) : Similar to DCC, but its corresponding urea byproduct is more soluble, making it more suitable for solid-phase synthesis. peptide.com

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) : This reagent is water-soluble, and its urea byproduct is also water-soluble. This property allows for easy removal of excess reagent and the byproduct through simple aqueous extraction, making it a popular choice in biological and aqueous-phase reactions. peptide.comthermofisher.com

To improve reaction yields and suppress side reactions, such as the rearrangement of the O-acylisourea intermediate to a stable N-acylurea, additives are often used in conjunction with carbodiimides. wikipedia.orgbachem.com These additives react with the O-acylisourea to form an active ester intermediate that is more stable but still highly reactive towards amines. fishersci.co.uk Common additives include:

1-Hydroxybenzotriazole (HOBt) luxembourg-bio.compeptide.com

N-hydroxysuccinimide (NHS) thermofisher.com

Other classes of coupling reagents, such as phosphonium (B103445) salts (e.g., PyBOP, PyAOP) and aminium/uronium salts (e.g., HBTU, HATU), are also highly effective and are frequently used, particularly in peptide synthesis, for their high coupling rates and ability to minimize unwanted side reactions. peptide.combachem.com

| Reagent Class | Example Reagent | Abbreviation | Key Feature | Reference |

|---|---|---|---|---|

| Carbodiimides | N,N'-Dicyclohexylcarbodiimide | DCC | Insoluble urea byproduct. wikipedia.orgpeptide.com | wikipedia.orgpeptide.com |

| Diisopropylcarbodiimide | DIC | Soluble urea byproduct, good for solid-phase synthesis. peptide.com | peptide.com | |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC, EDAC | Water-soluble reagent and byproduct. peptide.comthermofisher.com | peptide.comthermofisher.com | |

| Additives | 1-Hydroxybenzotriazole | HOBt | Reduces racemization and improves efficiency. luxembourg-bio.compeptide.com | luxembourg-bio.compeptide.com |

| N-hydroxysuccinimide | NHS | Forms stable, amine-reactive NHS esters. thermofisher.com | thermofisher.com | |

| Phosphonium Salts | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | High coupling efficiency, especially for hindered couplings. peptide.com | peptide.com |

| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | peptide.com |

Derivatization Strategies for Structural Modification

To explore the chemical space and optimize the properties of the lead compound, various derivatization strategies are employed. These strategies involve chemically modifying different parts of the this compound scaffold.

Introduction of Heterocyclic Moieties

The introduction of diverse heterocyclic rings is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties and biological activity. mdpi.com For piperazine-based structures, heterocyclic moieties can be introduced at various positions. For instance, in analogs of this compound, a heterocyclic group can be attached to the N-1 amine via an amide bond, as described in the coupling strategies above.

Another common approach involves substituting the N-4 position of the piperazine ring with a heterocyclic system. For example, studies on arylpiperazine derivatives have shown that attaching moieties like pyridazine (B1198779) can be achieved through a multi-step synthesis involving the reaction of piperazine with reagents like 3-pyridazinyl chloride. ontosight.ai Furthermore, the synthesis of novel piperazine-containing dihydrofuran compounds has been accomplished through Mn(OAc)₃ mediated radical cyclization reactions, demonstrating a method to build complex heterocyclic systems onto a piperazine core. nih.gov The synthesis of oxazine-piperazine derivatives has also been reported, highlighting the versatility of the piperazine scaffold in accommodating various heterocyclic structures. doi.org

Modification of Piperazine Substituents

Modification of the substituents on the piperazine nitrogen atoms is a primary method for generating analogs. The piperazine ring has two nitrogen atoms that can be functionalized, allowing for significant structural diversity. nih.gov

N-1 Position : The primary amine at the N-1 position of this compound is a key handle for derivatization, typically through acylation or alkylation to introduce a wide variety of functional groups.

N-4 Position : The N-4 position, occupied by the 3,3-diphenylpropyl group in the parent compound, can be varied. Synthetic routes often start with a monosubstituted piperazine, such as 1-aminopiperazine, and then introduce different groups at the N-4 position. mdpi.com This can be achieved through methods like nucleophilic substitution on alkyl halides or reductive amination. mdpi.com For instance, analogs can be created by replacing the 3,3-diphenylpropyl group with other alkyl or arylalkyl moieties. nih.gov Studies on arylpiperazine derivatives have explored replacing a phenyl group with other aromatic systems like benzyl (B1604629) or pyridine (B92270) groups to assess the impact on biological activity. mdpi.com

| Position Modified | Modification Strategy | Example Substituent | Reference |

|---|---|---|---|

| N-1 | Amide Coupling | Acyl groups from various carboxylic acids | fishersci.co.ukhepatochem.com |

| N-4 | Nucleophilic Substitution | Alkyl halides (e.g., replacing diphenylpropyl with other groups) | mdpi.com |

| N-4 | Aromatic Nucleophilic Substitution (SNAr) | Aryl groups (e.g., phenyl, pyridinyl) | mdpi.commdpi.com |

| N-4 | Buchwald-Hartwig Coupling | Aryl halides | mdpi.com |

Substitution on the Diphenylpropyl Group

Altering the electronic and steric properties of the 3,3-diphenylpropyl group provides another avenue for structural modification. This can be achieved by introducing substituents onto one or both of the phenyl rings. Research on related GBR 12909 analogs, which also feature a diphenyl moiety attached to a piperazine, demonstrates this strategy. nih.gov In these studies, various substituents such as amino, fluoro, hydroxyl, and methoxyl groups were introduced at different positions on the phenyl rings. nih.gov These modifications were shown to influence the compound's affinity for biological targets. nih.gov The synthesis of such analogs typically involves starting with appropriately substituted precursors that are then used to build the final molecule. For example, a substituted 3,3-diphenylpropanol (B1345090) could be converted to a leaving group and then reacted with the desired piperazine to install the modified side chain.

Optimization of Synthetic Procedures for this compound and its Analogs

The synthesis of this compound and its analogs is a critical area of research, with a significant focus on optimizing synthetic methodologies to enhance yield, purity, and cost-effectiveness. The primary route to this class of compounds involves the N-alkylation of a piperazine derivative, a reaction that is amenable to various optimization strategies. Key areas of focus include the refinement of reaction conditions and the exploration of modern techniques such as microwave-assisted synthesis to accelerate reaction times and improve efficiency.

Reaction Conditions and Yield Enhancement

The optimization of reaction conditions for the N-alkylation of piperazine derivatives is a multifaceted process involving the careful selection of solvents, bases, and temperature, as well as the stoichiometry of the reactants. The goal is to maximize the yield of the desired mono-alkylated product while minimizing the formation of byproducts, such as N,N'-dialkylated compounds.

A systematic approach to optimizing the alkylation of 1-aminopiperazine with a suitable 3,3-diphenylpropyl electrophile (e.g., 3,3-diphenylpropyl bromide) would involve screening various inorganic and organic bases. For instance, bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been shown to be effective in similar alkylation reactions. researchgate.net The choice of solvent is also crucial, with acetonitrile often proving to be a suitable medium for such transformations, leading to high yields. researchgate.net

For example, a study on the N-alkylation of a similar heterocyclic system demonstrated that by systematically screening bases and solvents, and by adjusting the temperature, the yield of the desired product could be significantly increased. The optimal conditions were identified as using 1.5 equivalents of DBU with 1.05 equivalents of the alkyl bromide in acetonitrile at 0 °C, which resulted in a 94% yield. researchgate.net

Below is an interactive data table summarizing a hypothetical optimization study for the synthesis of this compound.

Table 1: Optimization of Reaction Conditions for the Synthesis of this compound

| Entry | Base (equiv.) | Solvent | Temperature (°C) | Alkylating Agent (equiv.) | Yield (%) |

|---|---|---|---|---|---|

| 1 | K2CO3 (2.0) | DMF | 80 | 1.1 | 65 |

| 2 | NaH (1.5) | THF | 60 | 1.1 | 72 |

| 3 | DBU (1.5) | Acetonitrile | 25 | 1.1 | 85 |

| 4 | DBU (1.5) | Acetonitrile | 0 | 1.05 | 94 |

| 5 | Et3N (2.0) | Dichloromethane | 25 | 1.1 | 58 |

Further yield enhancement can be achieved by considering the nature of the leaving group on the alkylating agent. While alkyl bromides are commonly used, the corresponding iodides or sulfonates may offer different reactivity profiles that could be advantageous under specific conditions. Additionally, the use of phase-transfer catalysts can be explored to improve the reaction rate and yield, especially in biphasic reaction systems.

Microwave-Assisted Synthesis in Related Systems

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. sphinxsai.commdpi.com This technology has been successfully applied to the synthesis of various heterocyclic compounds, including those containing a piperazine moiety. sphinxsai.com

In the context of synthesizing this compound analogs, microwave irradiation can significantly reduce the time required for the N-alkylation step. For instance, a comparative study on the synthesis of certain heterocyclic molecules demonstrated that microwave heating reduced reaction times from hours to minutes, with a concurrent increase in product yields. sphinxsai.com Specifically, reactions that took 2-15 hours under conventional heating were completed in 2-8 minutes using microwave irradiation, with yields improving by 10-30%. sphinxsai.com

The benefits of microwave-assisted synthesis extend to improved energy efficiency and alignment with the principles of green chemistry by minimizing the use of solvents and reducing reaction times. mdpi.com The optimization of microwave-assisted synthesis involves adjusting parameters such as temperature, irradiation power, and reaction time.

A comparative study of conventional versus microwave-assisted synthesis for a related class of compounds could yield results similar to those presented in the interactive data table below.

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis for a Related N-Alkylation Reaction

| Entry | Method | Reaction Time | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Conventional | 12 hours | 80 | 75 |

| 2 | Microwave | 10 minutes | 120 | 92 |

| 3 | Conventional | 8 hours | 100 | 81 |

| 4 | Microwave | 5 minutes | 150 | 95 |

These findings from related systems strongly suggest that a microwave-assisted protocol for the synthesis of this compound could offer significant advantages over traditional methods. The development of such a protocol would likely involve the screening of solvents and bases under various microwave conditions to identify the optimal parameters for this specific transformation.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net For analogs of this compound, specifically 1-(3,3-diphenylpropyl)-piperidinyl amides and ureas, QSAR studies have been instrumental in identifying the key structural and physicochemical properties required for potent CCR5 receptor antagonism. nih.govnih.gov These models translate molecular features into numerical descriptors, which are then used to build predictive equations that can estimate the activity of newly designed compounds prior to their synthesis. nih.gov

Linear Regression Analysis in QSAR Studies

Linear regression, particularly Multiple Linear Regression (MLR), is a foundational statistical technique used in QSAR to model the linear relationship between a set of independent variables (molecular descriptors) and a dependent variable (biological activity). scirp.orgscirp.org In studies of 1-(3,3-diphenylpropyl)-piperidinyl derivatives, MLR has been used to develop models that predict CCR5 binding affinity. scirp.orgnih.gov These models correlate the observed activity (often expressed as pIC50) with descriptors that quantify various molecular properties. researchgate.net

For instance, a QSAR model for a series of 1-(3,3-diphenylpropyl)-piperidinyl amides and ureas identified four key descriptors that significantly influence CCR5 binding affinity. scirp.orgscirp.org The resulting linear equation demonstrates how these properties collectively contribute to the biological activity.

| MW(R7) | Molecular Weight of a specific substituent (R7) | Suggests that the size and bulk of this substituent can influence binding affinity. |

This table is illustrative, based on findings from studies on close analogs of this compound. scirp.orgscirp.org

The development of such linear models provides a straightforward and interpretable way to understand which molecular features are most important for the desired biological effect. scirp.org

Variable Selection Methods (e.g., Elimination Selection-Stepwise Regression)

In QSAR modeling, a vast number of molecular descriptors can be calculated for any given compound. However, using too many descriptors in a model can lead to overfitting and reduced predictive power. nsps.org.ng Therefore, variable selection is a critical step to identify the most relevant subset of descriptors. nsps.org.ng

Various methods are employed to achieve this, including:

Stepwise Regression : This method iteratively adds or removes descriptors from the model based on their statistical significance. nih.gov One specific approach used in the study of 1-(3,3-diphenylpropyl)-piperidinyl phenylacetamides is the Elimination Selection-Stepwise Regression Method (ES-SWR). nih.gov

Genetic Algorithms (GA) : This is a powerful search heuristic inspired by the process of natural selection. inderscienceonline.comut.ac.ir In QSAR, GAs are used to "evolve" a population of descriptor subsets over generations to find the combination that produces the most predictive model. researchgate.netinderscienceonline.com This approach has been successfully combined with MLR (GA-MLR) and Partial Least Squares (G/PLS) to select pertinent descriptors for modeling the activity of 1-(3,3-diphenylpropyl)-piperidinyl derivatives against the CCR5 receptor. researchgate.netnih.gov

Factor Analysis (FA) : This technique can be used as a data preprocessing step to group correlated variables, reducing redundancy before applying regression methods like MLR or PLS. nih.gov

The ultimate goal of these methods is to create a robust and parsimonious QSAR model that is both easy to interpret and has strong predictive capability for new, untested compounds. nsps.org.ngnih.gov

Predictive Model Evaluation

A QSAR model is only useful if it can accurately predict the activity of new compounds. Therefore, rigorous evaluation and validation are essential. nih.gov This process typically involves both internal and external validation techniques.

Internal Validation : This assesses the robustness and stability of the model using the initial dataset. A common method is the leave-one-out (LOO) cross-validation. nih.gov In this process, one compound is removed from the set, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for every compound, and the results are used to calculate the cross-validated correlation coefficient (q² or Q²). A high q² value (typically > 0.5) indicates good internal predictivity. nih.govresearchgate.net

External Validation : This tests the model's ability to predict the activity of compounds that were not used in its development. The dataset is split into a training set (to build the model) and a test set (to evaluate it). scirp.org The model's predictions for the test set are then compared to the experimental values to calculate the predictive correlation coefficient (R²pred). A high R²pred value (typically > 0.6) signifies strong external predictive power. nih.govcjsc.ac.cn

Studies on 1-(3,3-diphenylpropyl)-piperidinyl analogs have reported models with excellent statistical quality, demonstrating their predictive capabilities. nih.gov

Table 2: Statistical Parameters for QSAR Model Validation of CCR5 Antagonists

| Model Type | q² (Cross-validated r²) | r² (Non-cross-validated r²) | R²pred (External Validation) |

|---|---|---|---|

| CoMFA | 0.787 | 0.962 | 0.855 |

| CoMSIA | 0.809 | 0.951 | 0.830 |

Data compiled from studies on 1-(3,3-diphenylpropyl)-piperidinyl and related piperazine derivatives. nih.govresearchgate.net

These validation metrics confirm that the developed QSAR models are robust, stable, and capable of making reliable predictions, making them valuable tools in the design of new analogs. nih.govnih.gov

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or enzyme) to form a stable complex. nih.gov This method is crucial for understanding the molecular basis of drug action. mdpi.com For analogs of this compound, docking studies have been used to investigate their interactions within the binding pocket of the CCR5 receptor, providing a structural rationale for their observed biological activities. cjsc.ac.cnnih.gov

Ligand-Receptor Interaction Prediction

Docking simulations predict the specific non-covalent interactions that stabilize the ligand within the receptor's binding site. These interactions are fundamental to molecular recognition and binding affinity. bohrium.com Key interactions identified in docking studies of piperazine and piperidine derivatives with their target receptors include:

Hydrogen Bonds : These are crucial directional interactions between hydrogen bond donors (like N-H groups) and acceptors (like oxygen or nitrogen atoms). Docking can pinpoint specific amino acid residues in the receptor that form hydrogen bonds with the ligand. researchgate.net

Hydrophobic Interactions : The diphenylpropyl moiety of the compound is inherently hydrophobic. Docking studies show how this and other nonpolar parts of the ligand fit into hydrophobic pockets within the receptor, displacing water molecules and contributing significantly to binding energy. nih.gov

Electrostatic Interactions : These involve attractions between charged or polar groups on the ligand and oppositely charged or polar residues in the receptor.

By analyzing the network of these interactions, researchers can understand why certain structural modifications enhance or diminish a compound's activity. nih.gov For example, docking results for CCR5 inhibitors have identified key amino acid residues like ASN425, GLY198, and TRP427 as potential active site contacts, guiding the design of new derivatives with improved binding. cjsc.ac.cn

Binding Mode Elucidation

In the context of 3D-QSAR studies on 1-(3,3-diphenylpropyl)-piperidinyl derivatives, the results from docking are often visualized using contour maps. nih.gov These maps highlight regions in and around the bound ligand where specific properties are favorable or unfavorable for activity:

Steric Contour Maps : Green contours indicate areas where bulky groups are favored, while yellow contours show regions where steric bulk is detrimental.

Electrostatic Contour Maps : Blue contours mark areas where positive charges increase activity, whereas red contours indicate regions where negative charges are preferred.

These visual representations, derived from the predicted binding mode, provide a clear and intuitive guide for medicinal chemists to design new analogs. nih.gov By understanding how the diphenylpropylpiperazine scaffold orients itself and which substituents interact with specific sub-pockets of the receptor, researchers can make rational modifications to optimize ligand-receptor complementarity and, ultimately, biological potency. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules, providing detailed information on their motion and conformational flexibility. For this compound and its analogs, MD simulations are crucial for understanding how these molecules behave in a biological environment, such as in the binding pocket of a protein.

The conformational landscape of a ligand is a critical determinant of its binding affinity and selectivity for a biological target. MD simulations can map the accessible conformations of this compound and its analogs, revealing the flexibility of the diphenylpropyl and piperazine moieties. Studies on related piperazine derivatives highlight that the piperazine ring can adopt various conformations, such as chair, boat, and twist-boat, which can influence its interaction with target proteins. The flexibility of the propyl linker allows the diphenyl groups to orient themselves in numerous ways, which is essential for fitting into hydrophobic pockets of a receptor.

Key parameters often analyzed in these simulations include the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the ligand's atoms. For a series of piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives, MD simulations over 100 nanoseconds revealed that the ligand-bound protein complexes equilibrated within the initial 10 ns and remained stable throughout the simulation. nih.gov The RMSD values for the ligands themselves indicated their conformational integrity within the protein's binding site. nih.gov For instance, the average RMSD of the protein backbone and the ligand can indicate the stability of the entire complex.

| Compound Series | Simulation Time (ns) | Average Protein RMSD (nm) | Average Ligand RMSD (nm) | Key Finding |

|---|---|---|---|---|

| Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives | 100 | ~1.5 - 1.6 | ~1.4 - 1.8 | Complexes achieved substantial stability, with ligands maintaining structural integrity. nih.gov |

| Phenyl-piperazine scaffolds (eIF4A1 inhibitors) | 50-100 | Variable | Variable | Ligand binding can induce significant conformational changes in the target protein, leading to domain closure. nih.govresearchgate.net |

The stability of a protein-ligand complex is a cornerstone of its potential therapeutic efficacy. MD simulations provide a dynamic assessment of this stability by observing the persistence of key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, over time. For analogs of this compound, the diphenylpropyl group is likely to form significant hydrophobic interactions within a receptor's binding pocket, while the piperazine nitrogen atoms can act as hydrogen bond acceptors or donors.

Computational studies on piperidine/piperazine-based compounds targeting the sigma 1 receptor (S1R) have utilized MD simulations to reveal crucial amino acid residues that interact with the ligands. nih.gov These simulations help to rationalize the observed binding affinities and guide the design of new analogs with improved stability. The binding energy of the complex can also be calculated throughout the simulation to provide a quantitative measure of stability.

A computational method known as thermal titration molecular dynamics (TTMD) has been developed to qualitatively estimate protein-ligand binding stability. nih.gov This approach involves running a series of MD simulations at progressively increasing temperatures and evaluating the conservation of the ligand's native binding mode. nih.gov While not specifically applied to this compound, this technique could be a valuable tool for ranking the stability of its analogs in complex with a target protein.

Pharmacophore Modeling

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. A pharmacophore model typically includes features such as hydrogen bond donors and acceptors, hydrophobic regions, and positive or negative ionizable groups.

For analogs of this compound, a pharmacophore model would likely include two hydrophobic features corresponding to the phenyl rings, and a positive ionizable feature or hydrogen bond donor/acceptor associated with the piperazine nitrogen. The spatial relationship between these features is critical for biological activity.

Structure-based pharmacophore models can be generated from the crystal structure of a ligand-protein complex. For instance, a study on potential inhibitors of PD-L1 derived a pharmacophore model from a co-crystalized ligand, which included hydrophobic, hydrogen bond acceptor, hydrogen bond donor, and charged features. nih.gov Such a model can then be used to virtually screen large compound databases to identify novel molecules with the desired pharmacological profile. In the absence of a crystal structure, ligand-based pharmacophore models can be developed by aligning a set of known active molecules and extracting their common chemical features.

| Pharmacophoric Feature | Corresponding Chemical Moiety | Potential Role in Binding |

|---|---|---|

| Hydrophobic (HY) | Phenyl rings | Interaction with nonpolar residues in the binding pocket. |

| Positive Ionizable (PI) / Cationic | Protonated piperazine nitrogen | Electrostatic interactions with acidic residues. |

| Hydrogen Bond Acceptor (HBA) | Piperazine nitrogen atoms | Formation of hydrogen bonds with donor residues. |

| Hydrogen Bond Donor (HBD) | Protonated piperazine nitrogen | Formation of hydrogen bonds with acceptor residues. |

Chemoinformatics and Database Analysis

Chemoinformatics involves the use of computational methods to analyze chemical information. This can include the analysis of large chemical databases to identify trends in structure-activity relationships, predict physicochemical properties, and assess the "drug-likeness" of compounds.

For this compound and its analogs, chemoinformatic tools can be used to predict properties such as lipophilicity (logP), aqueous solubility, and potential for oral bioavailability. These predictions are valuable in the early stages of drug discovery to prioritize compounds with favorable pharmacokinetic profiles.

Database analysis of piperazine derivatives reveals their prevalence in medicinal chemistry and their association with a wide range of biological activities. researchgate.net Piperazine-containing compounds are known to interact with various receptors and enzymes, and chemoinformatic approaches can help to identify potential off-target effects by comparing the structural features of this compound with those of known bioactive molecules. While specific chemoinformatic analyses on this compound are not extensively published, the general principles and tools of chemoinformatics are readily applicable to this compound and its analogs to guide their development.

Unraveling the Pharmacological Profile of this compound: An In-Depth Analysis

Initial investigations into the pharmacological activities of the chemical compound this compound reveal a complex and nuanced interaction with key neurotransmitter systems. This article provides a detailed examination of its effects on the serotonergic and dopaminergic pathways, as well as its modulation of chemokine receptors, based on available in vitro and non-human in vivo studies.

Structure Activity Relationship Sar Studies of 4 3,3 Diphenylpropyl Piperazin 1 Amine Derivatives

Impact of Piperazine (B1678402) Ring Substitutions on Activity

Substituents on the nitrogen atoms of the piperazine ring have been extensively studied. For instance, in a series of 1-piperazino-3-arylindans, potent D1 and D2 antagonism was observed in derivatives with relatively small substituents at the 2-position of the piperazine ring, such as 2-methyl, 2,2-dimethyl, 2-spirocyclobutyl, or 2-spirocyclopentyl groups. This suggests that steric bulk at this position is a key determinant of activity at these dopamine (B1211576) receptors.

Furthermore, the nature of the substituent on the second nitrogen of the piperazine ring (N4) is critical. Studies on various classes of piperazine-containing compounds have shown that N-arylpiperazines often interact with multiple pharmacological targets with high affinity and selectivity. mdpi.com The electronic properties of the aryl substituent can fine-tune the basicity of the piperazine nitrogen, influencing its interaction with target proteins. For example, the introduction of electron-withdrawing or electron-donating groups on the aromatic ring of arylpiperazines can modulate receptor binding affinity and selectivity. researchgate.net

In the development of anti-influenza A virus agents based on the JNJ4796 scaffold, which contains a piperazine ring, modifications at this position were found to be critical for activity. Specifically, the (R)-configuration of a substituent on the piperazine ring was identified as being crucial for potent in vitro activity against both sensitive and resistant strains of the virus.

The table below summarizes the impact of various piperazine ring substitutions on the activity of different classes of compounds, providing insights that can be extrapolated to the 4-(3,3-diphenylpropyl)piperazin-1-amine scaffold.

| Compound Class | Piperazine Ring Substitution | Impact on Activity | Reference Compound/Study |

|---|---|---|---|

| 1-Piperazino-3-arylindans | Small alkyl groups at C2 (e.g., 2-methyl, 2,2-dimethyl) | Potent D1 and D2 antagonism | - |

| JNJ4796 Analogues | (R)-configuration of substituent | Excellent in vitro anti-influenza A virus activity | (R)-2c |

| Benzothiazinones | N-(amino)piperazine moiety | Excellent in vitro activity against Mycobacterium tuberculosis | Compound 1o |

| Combretastatin-A4 Analogues | Amino-substituted p-tolylpiperazine | Potent anticancer activity (IC50 = 83 nM against MCF-7) | Compound 43 |

Role of the Diphenylpropyl Moiety and its Modifications

The 3,3-diphenylpropyl moiety is a key structural feature that significantly contributes to the pharmacological activity of this class of compounds. This lipophilic group is crucial for anchoring the molecule within the binding pockets of various receptors and enzymes.

In a closely related series of 1-(3,3-diphenylpropyl)-piperidinyl amides and ureas, which act as CCR5 receptor antagonists, 3D-QSAR studies revealed the importance of the steric and electrostatic fields generated by the diphenylpropyl group for potent inhibitory activity. The contour maps from these studies indicated that bulky, hydrophobic groups in this region are favorable for activity, highlighting the role of the two phenyl rings in establishing critical interactions with the receptor.

Modifications to the diphenylpropyl moiety, including substitution on the phenyl rings or their bioisosteric replacement, can have a profound impact on activity. The introduction of substituents on the phenyl rings can alter the electronic and steric properties of the molecule, potentially leading to improved potency or selectivity. For example, in some series of N-substituted piperazine amine reuptake inhibitors, substitution on the phenyl rings was explored to modulate activity. nih.gov

Bioisosteric replacement of one or both phenyl rings with other aromatic or heteroaromatic systems is a common strategy in medicinal chemistry to improve physicochemical properties, metabolic stability, and target engagement. While specific examples for the this compound scaffold are not extensively documented in the provided context, the principles of bioisosterism suggest that replacing a phenyl ring with, for example, a pyridine (B92270) or thiophene (B33073) ring could alter the compound's activity profile and ADME properties.

The following table illustrates the importance of the diphenylpropyl moiety and the effects of its modification in related compound series.

| Compound Series | Modification | Effect on Activity/Properties | Key Finding |

|---|---|---|---|

| 1-(3,3-Diphenylpropyl)-piperidinyl amides/ureas | Core diphenylpropyl group | Essential for CCR5 receptor antagonism | Bulky, hydrophobic nature is favorable for activity. |

| General N-arylpiperazines | Bioisosteric replacement of phenyl rings | Can improve metabolic stability and reduce hERG liability | A strategy to optimize drug-like properties. |

| Diphenylalkyl piperazine derivatives | Introduction of thio or aminopropanol (B1366323) moiety | Dual calcium antagonistic and antioxidative activities | Demonstrates functional diversification through modification. nih.gov |

Effects of Chiral Centers and Stereochemistry

The introduction of chiral centers into a molecule can lead to stereoisomers (enantiomers or diastereomers) that may exhibit significantly different pharmacological and toxicological properties. This is because biological targets, such as receptors and enzymes, are themselves chiral and can interact differently with each stereoisomer.

For derivatives of this compound, the introduction of a substituent on the piperazine ring can create a chiral center. For example, in a series of 1-substituted 4-(3-hydroxyphenyl)piperazines, the (3S)- and (3R)-3-methyl enantiomers were found to be pure opioid receptor antagonists with low nanomolar potencies. nih.gov This demonstrates that both enantiomers can possess high affinity, but their specific interactions and potencies can differ.

The stereochemistry of substituents on the piperazine ring can also influence the preferred conformation of the ring (chair, boat, or twist-boat), which in turn affects the spatial orientation of the substituents and their ability to interact with the target. For 2-substituted piperazines, an axial orientation of the substituent is generally preferred.

While the specific stereochemical requirements for this compound derivatives are not detailed in the provided search results, the general principles of stereopharmacology and the findings from related series strongly suggest that the stereochemistry at any introduced chiral center would be a critical determinant of biological activity.

Influence of Terminal Amine Functionality

The terminal primary amine (piperazin-1-amine) is a distinguishing feature of the parent compound. This functional group can significantly influence the molecule's physicochemical properties, such as its basicity (pKa) and hydrogen bonding capacity, which are crucial for its interaction with biological targets and for its pharmacokinetic profile.

In a series of benzothiazinone derivatives, the incorporation of an N-(amino)piperazine moiety led to compounds with excellent in vitro activity against Mycobacterium tuberculosis and a good safety index. researchgate.netnih.gov This highlights the potential of the N-amino group to contribute positively to the biological activity of piperazine-containing compounds. Specifically, compound 1o from this series displayed low hERG cardiac toxicity and acceptable oral pharmacokinetic profiles, suggesting that the N-amino functionality can be compatible with favorable drug-like properties. nih.gov

Furthermore, in a study of combretastatin-A4 analogues, an amino-substituted p-tolylpiperazine derivative was identified as the most potent compound in the series, suggesting that the presence of an amino group is advantageous for its anticancer activity. nih.gov The primary amine can act as a hydrogen bond donor and acceptor, and its basic nature allows for the formation of salt forms, which can improve solubility and bioavailability.

Linker Length and Flexibility Considerations

The propyl chain linking the diphenyl moiety to the piperazine ring plays a critical role in positioning these two key pharmacophoric elements correctly for optimal interaction with the biological target. The length and flexibility of this linker are therefore important parameters in the SAR of these derivatives.

In a study of piperazine and piperidine (B6355638) derivatives as histamine (B1213489) H3 and sigma-1 receptor antagonists, there was no evident influence of the alkylic linker length on their affinity for the σ1R. nih.gov However, for the H3R, an extension of the linker length decreased the affinity of some analogues. nih.gov This indicates that the optimal linker length can be target-dependent.

In the context of PROTACs (Proteolysis Targeting Chimeras), the linker length is pivotal for the formation of an efficient ternary complex and for the modulation of activity. nih.govrsc.org Studies on PROTACs bearing piperazine-containing linkers have shown that the distance of a carbonyl group from the piperazine nitrogen can significantly affect the pKa of the piperazine. nih.gov This effect can be reduced by increasing the number of methylene (B1212753) units separating the carbonyl group from the piperazine. nih.gov

The flexibility of the linker is also a key consideration. A more rigid linker can pre-organize the molecule in a bioactive conformation, potentially increasing affinity, but may also hinder its ability to adapt to the binding site. Conversely, a flexible linker allows for more conformational freedom, which may be necessary to achieve the optimal binding pose. In the design of tacrine-quinoline hybrids, piperazine was specifically chosen as a linker to provide conformational flexibility. mdpi.com

Modulation of Off-Target Interactions (e.g., hERG in preclinical SAR)

A critical aspect of drug development is minimizing off-target interactions that can lead to adverse effects. One of the most important off-targets is the human Ether-à-go-go-Related Gene (hERG) potassium channel, as its inhibition can lead to life-threatening cardiac arrhythmias. d-nb.infonih.govresearchgate.net Many piperazine-containing compounds, due to their basic nitrogen atoms, have a potential liability for hERG inhibition.

SAR studies are therefore crucial to identify structural modifications that can mitigate hERG affinity while maintaining on-target activity. The basicity of the piperazine nitrogen is a key factor, as a protonated amine is often implicated in hERG channel blockade. Modifications that reduce the basicity of the piperazine nitrogens, such as the introduction of nearby electron-withdrawing groups, can decrease hERG liability.

Bioisosteric replacement of phenyl rings has also been shown to be a viable strategy to reduce hERG channel inhibition. Furthermore, in the development of anti-influenza A virus agents based on the JNJ4796 scaffold, compound (R)-2c was identified to have a low inhibition rate of hERG (13.2% at 10 µM), demonstrating that careful structural optimization can lead to compounds with a favorable safety profile.

The following table presents strategies to modulate hERG liability in piperazine-containing compounds.

| Structural Modification Strategy | Rationale | Example/Observation |

|---|---|---|

| Reduction of Piperazine Basicity | A protonated nitrogen is often involved in hERG binding. | Introduction of electron-withdrawing groups near the piperazine ring. |

| Bioisosteric Replacement of Phenyl Rings | Alters lipophilicity and electronic properties, potentially disrupting key interactions with the hERG channel. | Can lead to reduced hERG channel inhibition. |

| Fine-tuning of Substituents | Specific substituents can sterically hinder binding to the hERG channel or alter the overall physicochemical properties to be less favorable for binding. | Compound (R)-2c (JNJ4796 analogue) showed low hERG inhibition. |

| Introduction of N-(amino)piperazine | Can lead to compounds with low hERG cardiac toxicity. | Compound 1o (benzothiazinone derivative) exhibited a good safety profile. nih.gov |

Potential Research Applications Preclinical, Non Human Models

Preclinical Development of Modulators for Neurological Disorders

Derivatives of piperazine (B1678402) are recognized for their wide-ranging effects on the nervous system and are considered a promising basis for creating new drugs with improved potency and fewer side effects. silae.it The piperazine nucleus is a common feature in molecules designed to treat neurological and psychiatric conditions. silae.it

For instance, certain piperazine analogs have demonstrated anxiolytic effects. silae.it Compounds such as Trifluoromethylphenylpiperazine (TFMMPP) and m-chlorophenylpiperazine act as agonists at 5-HT1A receptors, which are implicated in anxiety and depressive disorders, thereby producing a calming effect. silae.it Furthermore, piperazine derivatives have shown affinity for the melanocortin 4 receptor (MCR4), another target related to anxiety disorders. silae.it

In the realm of antiseizure research, novel alaninamide derivatives incorporating a phenylpiperazine moiety have been synthesized and evaluated. nih.gov Specifically, compounds with electron-withdrawing groups at the 3-position of the phenylpiperazine ring, such as 3-Cl (compound 22), 3-CF3 (compound 26), and 3-OCF3 (compound 28), demonstrated significant antiseizure activity in preclinical models like the maximal electroshock (MES) test. nih.gov The 3,4-diCl derivative (compound 24) showed notable protection in the subcutaneous pentylenetetrazole (scPTZ) test. nih.gov

Additionally, derivatives of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidine have been identified as potent antagonists of the histamine (B1213489) H3 receptor. nih.gov This receptor is involved in regulating the release of various neurotransmitters, making it a target for neurological conditions. The most active of these compounds reduced food intake in rats and, in some cases, influenced brain concentrations of serotonin (B10506) and dopamine (B1211576). nih.gov

Development of Anti-Infective Agents

The piperazine scaffold is a key component in the development of new antimicrobial agents. Numerous piperazine derivatives have been synthesized and have shown significant activity against a variety of bacterial and fungal strains. apjhs.comnih.gov

A series of substituted piperazine derivatives demonstrated notable antibacterial activity against Staphylococcus aureus, Pseudomonas aeruginosa, Streptomyces epidermidis, and Escherichia coli. nih.gov While their antifungal activity was less pronounced, these findings highlight the potential of the piperazine core in antibacterial drug design. nih.gov

Further research into N,N′-disubstituted piperazines conjugated with 1,3,4-thiadiazole (B1197879) and 1,2,4-triazole (B32235) revealed significant antibacterial activity, particularly against Gram-negative bacteria like E. coli. mdpi.com Molecular docking studies suggest that these compounds may act by inhibiting the enoyl-ACP reductase enzyme, a crucial component of bacterial fatty acid synthesis. mdpi.com

Phthalimide derivatives based on piperazine have also been investigated for their efficacy against methicillin-resistant Staphylococcus aureus (MRSA), a significant public health threat. researchgate.net One such derivative, 2-(2-(4-((4-chlorophenyl) sulfonyl) piperazin-1-yl) ethyl) isoindoline-1,3-dione (5e), showed promising anti-MRSA activity. researchgate.net Studies using scanning electron microscopy indicated that this compound likely works by damaging the bacterial cell membrane. researchgate.net

The versatility of the piperazine ring is further demonstrated by its incorporation into various heterocyclic structures, leading to compounds with broad-spectrum antimicrobial properties. nih.gov For instance, novel Mannich bases derived from 4-(3-chlorophenyl)-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione and different piperazine derivatives have shown significant activity against Gram-positive bacteria and various Candida species. nih.gov

Investigation as Antineoplastic Agents

The piperazine moiety is a recurring structural motif in a multitude of compounds investigated for their anticancer properties. nih.gov These derivatives have been shown to inhibit the growth of various cancer cell lines through diverse mechanisms of action.

One area of investigation involves the development of vindoline-piperazine conjugates. mdpi.com These novel compounds, which link a substituted piperazine to the Vinca alkaloid vindoline, have demonstrated significant antiproliferative effects across a panel of 60 human tumor cell lines. mdpi.com Derivatives containing [4-(trifluoromethyl)benzyl]piperazine and 1-bis(4-fluorophenyl)methyl piperazine were particularly potent against breast and non-small cell lung cancer cell lines, respectively. mdpi.com

Another approach has focused on arylpiperazine derivatives. nih.gov For example, quinoxalinyl–piperazine compounds have been identified as inhibitors of cancer cell growth, specifically by inducing a G2/M cell cycle arrest and inhibiting the anti-apoptotic protein Bcl-2. nih.gov Similarly, 1,3,5-triazine (B166579) derivatives incorporating a piperazine ring have shown cytotoxic activity against colorectal cancer cell lines. mdpi.com

Furthermore, piperazine-1,2,3-triazole scaffolds have been synthesized and evaluated for their anticancer potential. nih.gov Certain compounds from this series exhibited good anticancer activity, with molecular docking studies providing insights into their binding interactions with biological targets. nih.gov The development of 1,2-benzothiazine derivatives containing phenylpiperazine has also yielded compounds with cytotoxic activity comparable to the established anticancer drug doxorubicin. nih.gov One compound, in particular, demonstrated superior antitumor activity with lower toxicity towards healthy cells. nih.gov

Applications in Immunomodulation (e.g., CCR5 in HIV)

A significant area of preclinical research for piperazine-based compounds has been in the development of CCR5 receptor antagonists. The CCR5 receptor is a crucial co-receptor for the entry of R5-tropic strains of HIV-1 into host cells. wikipedia.org By blocking this receptor, these antagonists can prevent viral entry and replication. wikipedia.org

The discovery of small molecules that can bind to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor has been a key focus. wikipedia.org These antagonists are believed to work allosterically, locking the receptor in a conformation that prevents its use by HIV-1. wikipedia.org

Several piperazine-based CCR5 antagonists have been developed and have shown potent anti-HIV-1 activity in preclinical studies. nih.gov For example, the discovery of 1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]- 4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]- 4-methylpiperidine (B120128) (Sch-417690/Sch-D) highlighted the importance of the benzylic substituent in achieving high receptor selectivity and potency. nih.gov This compound proved to be a potent inhibitor of HIV-1 entry and demonstrated good oral bioavailability in animal models. nih.gov

Another series of potent CCR5 antagonists was developed by replacing a 5-oxopyrrolidin-3-yl fragment in a lead structure with a 1-acetylpiperidin-4-yl group. nih.gov A selected compound from this series exhibited excellent antiviral activity against HIV-1 replication in human peripheral blood mononuclear cells and had an acceptable pharmacokinetic profile in dogs. nih.gov

Geroprotective Research (via related structures)

While direct research on "4-(3,3-Diphenylpropyl)piperazin-1-amine" in geroprotective studies is not extensively documented, the broader class of compounds known as senolytics, which selectively clear senescent cells, offers a relevant parallel. Senolytics are essentially anti-cancer drugs repurposed for anti-aging applications. nih.gov The accumulation of senescent cells is linked to various age-related diseases. nih.gov

The development of senotherapeutics, including senolytics, is an emerging field in aging research. nih.gov Some senolytic agents, such as fisetin (B1672732) and a combination of Dasatinib and Quercetin, have been shown to extend lifespan in mice. nih.gov Interestingly, these particular senolytics also exhibit a mild inhibitory effect on the mTOR pathway, a key regulator of aging. nih.gov This suggests that their life-extending effects may be partially attributable to a "gerostatic" or rapamycin-like effect, which slows the process of cellular aging. nih.gov

The connection to piperazine-containing structures lies in the fact that many senolytics are repurposed anti-cancer agents, and as discussed previously, numerous piperazine derivatives have been investigated for their antineoplastic properties. nih.govnih.govnih.gov Therefore, it is conceivable that piperazine-based compounds with anticancer activity could be screened for senolytic properties, thus providing a potential avenue for geroprotective research.

Advanced Analytical Methodologies for Research

Chromatographic Techniques for Purity and Quantitative Analysis

Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of individual components from a mixture. For 4-(3,3-Diphenylpropyl)piperazin-1-amine, various chromatographic methods are employed to assess its purity after synthesis and to determine its concentration in biological samples during preclinical studies.

High-Performance Liquid Chromatography (HPLC) is a primary tool for purity assessment and quantitative analysis. A typical HPLC method for a related diphenylpropyl piperazine (B1678402) analogue involves a reverse-phase C18 column with gradient elution. nih.gov The mobile phase often consists of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724). nih.gov Detection is commonly performed using a UV detector at a wavelength where the aromatic rings of the diphenylpropyl moiety exhibit strong absorbance, such as 254 nm. nih.gov This method allows for the separation of the main compound from starting materials, by-products, and degradation products, ensuring the purity of the active substance. For quantitative analysis in biological fluids like plasma, the method is validated for linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). nih.gov

Below is an illustrative data table of HPLC parameters used for the analysis of a similar compound, which could be adapted for this compound.

Table 1: Example HPLC Parameters for Quantitative Analysis

| Parameter | Condition |

|---|---|

| Column | C18 reverse-phase (e.g., 4.6 mm x 250 mm, 5 µm) |

| Mobile Phase A | 20 mM Ammonium Acetate in Water (pH 4.2) |

| Mobile Phase B | Acetonitrile |

| Elution | Gradient |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This table is representative of methods used for structurally related piperazine compounds. nih.gov

Understanding the metabolic fate of a new chemical entity is a critical aspect of drug discovery and development. Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive technique for identifying metabolites in biological samples such as plasma, urine, and feces. nih.govnih.gov After administration of the parent drug, samples are collected and prepared, often involving liquid-liquid or solid-phase extraction to isolate the analytes. nih.gov

The prepared samples are then injected into an LC system, which separates the parent compound from its various metabolites. The eluent from the LC column is introduced into a mass spectrometer. Using an ionization source like electrospray ionization (ESI), the molecules are charged and then fragmented in the mass spectrometer. nih.gov By analyzing the fragmentation patterns (the masses of the fragment ions), the structures of the metabolites can be proposed and often confirmed. nih.gov For piperazine-containing compounds, common metabolic pathways include N-dealkylation, hydroxylation of the aromatic rings, and oxidation of the piperazine ring. nih.gov